molecular formula C5H12O8P2 B1233566 HMBPP

HMBPP

Cat. No.: B1233566
M. Wt: 262.09 g/mol
InChI Key: MDSIZRKJVDMQOQ-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HMBPP is a chemical compound with the molecular formula C5H12O8P2. It is an important intermediate in the biosynthesis of isoprenoids, which are essential components in various biological processes. This compound is also known for its role in the methylerythritol phosphate (MEP) pathway, which is a crucial pathway for the production of isoprenoids in many bacteria and plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HMBPP typically involves the regioselective hydroxylation and diphosphorylation of dimethylallyl alcohol . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired regioselectivity and yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated systems and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: HMBPP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its role in the biosynthesis of isoprenoids.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product. For example, oxidation reactions may require the presence of oxygen or other oxidizing agents, while reduction reactions may involve hydrogen or other reducing agents.

Major Products Formed: The major products formed from these reactions are typically intermediates in the isoprenoid biosynthesis pathway. These intermediates are crucial for the production of various isoprenoids, which have significant biological and industrial applications.

Scientific Research Applications

HMBPP has numerous scientific research applications. In chemistry, it is used as an intermediate in the synthesis of isoprenoids, which are important for various chemical processes . In biology, it plays a crucial role in the MEP pathway, which is essential for the production of isoprenoids in many bacteria and plants . In medicine, it is studied for its potential role in the development of new drugs and therapies. In industry, it is used in the production of various isoprenoids, which have applications in pharmaceuticals, cosmetics, and other fields.

Mechanism of Action

The mechanism of action of HMBPP involves its role as an intermediate in the MEP pathway . This pathway is responsible for the production of isoprenoids, which are essential for various biological processes. The compound interacts with specific enzymes and molecular targets in the pathway, facilitating the conversion of precursors into isoprenoids.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one and 1-{5-Bromo-[1-(3-methylbut-2-enyl)-1H-indole-3-yl]methylidene}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine .

Uniqueness: What sets HMBPP apart is its specific role in the MEP pathway and its importance in the biosynthesis of isoprenoids. This makes it a crucial compound for various biological and industrial processes, highlighting its unique significance compared to other similar compounds.

Properties

Molecular Formula

C5H12O8P2

Molecular Weight

262.09 g/mol

IUPAC Name

[(E)-4-hydroxy-3-methylbut-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C5H12O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h2,6H,3-4H2,1H3,(H,10,11)(H2,7,8,9)/b5-2+

InChI Key

MDSIZRKJVDMQOQ-GORDUTHDSA-N

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CO

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CO

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CO

Synonyms

(E)-4-hydroxy-3-methylbut-2-enyl diphosphate
4-HMDP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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